molecular formula C16H33NO2 B11947767 Dodecyl 4-aminobutanoate CAS No. 62507-96-4

Dodecyl 4-aminobutanoate

Cat. No.: B11947767
CAS No.: 62507-96-4
M. Wt: 271.44 g/mol
InChI Key: PBXGSZBSPPAMEL-UHFFFAOYSA-N
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Description

Dodecyl 4-aminobutanoate is an organic compound with the molecular formula C16H33NO2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 4-aminobutanoate can be synthesized through the esterification of 4-aminobutanoic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Dodecyl 4-aminobutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-aminobutanoic acid and dodecanol.

    Oxidation: The amino group in this compound can be oxidized to form corresponding nitroso or nitro compounds.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the dodecyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 4-aminobutanoic acid and dodecanol.

    Oxidation: Nitroso or nitro derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl 4-aminobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of dodecyl 4-aminobutanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is particularly useful in the formulation of emulsions and the stabilization of colloidal systems.

Comparison with Similar Compounds

  • Dodecyl 4-methyl-4-nitrohexanoate
  • Dodecyl 4-nitrophenyl ether
  • Dodecyl ether

Comparison: Dodecyl 4-aminobutanoate is unique due to the presence of the amino group, which imparts additional reactivity and functionality compared to other dodecyl esters. This makes it particularly useful in applications requiring specific interactions with biological molecules or the formation of stable emulsions.

Properties

CAS No.

62507-96-4

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

dodecyl 4-aminobutanoate

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-16(18)13-12-14-17/h2-15,17H2,1H3

InChI Key

PBXGSZBSPPAMEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCN

Origin of Product

United States

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